molecular formula C13H18N2O4 B2635896 N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide CAS No. 1334369-58-2

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide

Cat. No.: B2635896
CAS No.: 1334369-58-2
M. Wt: 266.297
InChI Key: HFPIXLVXTHBGLI-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide (CAS 1334369-58-2) is an oxalamide derivative with a molecular weight of 266.29 g/mol and the molecular formula C13H18N2O4 . Its structure is characterized by a central oxalamide backbone, an R1 substituent consisting of a 2-hydroxy-3-methoxy-2-methylpropyl group—a branched alkyl chain with hydroxyl and methoxy functional groups—and an R2 substituent featuring a phenyl group . This compound is a valuable building block and research chemical with diverse scientific applications. In the field of chemistry, it serves as a reagent in various organic synthesis reactions . For researchers in biology, it can be utilized in biochemical assays to study enzyme interactions and metabolic pathways . Its potential biological activity is of particular interest in medicinal chemistry; preliminary studies suggest that similar oxalamide compounds may interact with inflammatory pathways, such as the NLRP3 inflammasome, and affect cellular signaling involved in proliferation and apoptosis . The synthetic route to this compound typically involves the reaction of oxalyl chloride with an appropriate amine, often employing a solvent like dichloromethane and a base such as triethylamine to facilitate the reaction . The product is provided with exclusive research data and is intended for non-human in-vitro studies only. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition .

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(18,9-19-2)8-14-11(16)12(17)15-10-6-4-3-5-7-10/h3-7,18H,8-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPIXLVXTHBGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide typically involves the reaction of oxalyl chloride with an appropriate amine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide has diverse applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs include other oxalamides and diamides with variations in R1/R2 groups. Key comparisons are summarized below:

Compound Name R1 Group R2 Group Molecular Weight (g/mol) Key Properties/Applications Source
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide 2-hydroxy-3-methoxy-2-methylpropyl Phenyl ~322.34* Hypothesized HDAC inhibition†
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 2-hydroxypropyl 3-(trifluoromethyl)phenyl ~328.29* Enhanced lipophilicity‡
YF479 (N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl)heptanediamid) 3-bromobenzyl, 2,4-dimethoxyphenyl Heptanediamid 479.36 HDAC inhibition (IC₅₀: 12 nM)
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide 4-(4-methoxyphenyl)thiazol-2-yl Azepin-2-yl ~435.30* Cardioprotective (superior to Levocarnitine)

*Calculated based on structural formulae. †Inferred from YF479’s HDAC inhibitory activity due to shared diamide backbone.

Key Observations:

R1 Group Variations :

  • The 2-hydroxy-3-methoxy-2-methylpropyl group in the target compound introduces polarity from hydroxyl/methoxy groups, improving water solubility compared to the trifluoromethylphenyl group in its analog . However, the branched structure may complicate synthesis and purification.
  • YF479’s 3-bromobenzyl and 2,4-dimethoxyphenyl groups enhance steric bulk and electron-donating effects, critical for HDAC binding .

Substitutions like thiazol-2-yl () or azepin-2-yl introduce heterocyclic moieties, which are linked to improved metabolic stability and target specificity .

Functional Comparisons

  • HDAC Inhibition: YF479 demonstrates potent HDAC inhibition (IC₅₀: 12 nM), attributed to its diamide backbone and electron-rich aromatic substituents.
  • Cardioprotection : The thiazole-hydrazine analog in outperforms Levocarnitine in reducing hypoxic muscle contraction. While the target compound lacks a thiazole ring, its methoxy group may confer similar antioxidant properties .
  • Agrochemical Potential: Fenfuram (), a furancarboxamide, shares an amide backbone but targets fungal pathogens. The target compound’s methoxy group could mimic fungicidal activity, though this is speculative .

Physicochemical Properties

  • Solubility : The hydroxyl and methoxy groups in the target compound likely improve aqueous solubility compared to YF479’s bromobenzyl/dimethoxyphenyl groups.

Biological Activity

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a central oxalamide group along with a hydroxymethoxyalkyl substituent. Its molecular formula is C13H18N2O4C_{13}H_{18}N_2O_4 with a molecular weight of 266.29 g/mol . The presence of hydroxyl and methoxy groups enhances its reactivity and interaction with biological targets.

Inflammatory Pathways

Preliminary studies suggest that this compound may influence inflammatory responses by interacting with the NLRP3 inflammasome. This interaction could lead to modulation of cytokine release, which is crucial in conditions such as myocardial injury following ischemia-reperfusion events.

Cell Signaling Interactions

Research indicates that compounds similar to this compound may affect various cellular signaling pathways. For instance, they could inhibit pathways involved in cell proliferation and apoptosis, making them potential candidates for cancer therapy.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits anti-inflammatory properties. For example, it has been shown to reduce the expression of pro-inflammatory cytokines in cultured macrophages.

Comparative Analysis with Similar Compounds

A comparative analysis of similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesUnique Aspects
4-chloro-N-(2-hydroxyphenyl)benzamideHydroxyl group on phenyl ringLacks methoxy substitution
4-chloro-N-(3-methoxypropyl)benzamideMethoxy group presentDifferent biological activity profile
4-chloro-N-(2-hydroxy-4-methoxyphenyl)benzamideBoth hydroxyl and methoxy groupsSimilar functional groups but different positioning

The unique combination of functional groups in this compound may lead to different reactivity and biological interactions compared to the aforementioned compounds.

Potential Applications

Given its biological activity, this compound has potential applications in:

  • Anti-inflammatory therapies : Targeting conditions characterized by excessive inflammation.
  • Cancer treatment : As a lead compound for developing drugs that modulate cell signaling pathways involved in tumor growth and survival.

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